

Solubility Profile & Salt Selection Guide: 3-[(3-Methoxybenzyl)oxy]azetidine

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Compound of Interest

Compound Name: 3-[(3-Methoxybenzyl)oxy]azetidine

CAS No.: 1220021-66-8

Cat. No.: B1393255

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Executive Summary: The Azetidine Challenge

In the development of CNS-active agents and monoamine transporter inhibitors, **3-[(3-Methoxybenzyl)oxy]azetidine** represents a critical "privileged scaffold."^[1] However, its physicochemical duality presents a distinct challenge for formulation and purification.^[2]

The molecule consists of a highly basic, hydrophilic azetidine core (pKa

11.0) tethered to a lipophilic 3-methoxybenzyl ether tail.^{[1][2]} This structure creates a "surfactant-like" amphiphilicity in its free base form, often resulting in intractable oils that are difficult to crystallize and prone to oxidative degradation.^{[1][2]}

This guide details the solubility profiling and salt selection strategy required to convert this intermediate into a stable, bioavailable solid.^[2] We move beyond simple "add acid" protocols to a thermodynamic understanding of crystal lattice energy vs. solvation enthalpy.^{[1][2]}

Physicochemical Characterization

Before initiating wet chemistry, we must understand the fundamental forces at play.^{[2][3]} The solubility profile is dictated by the competition between the lattice energy of the solid and the solvation energy of the ions.

Structural Analysis & Predicted Properties^{[2][4]}

Property	Value (Predicted/Typical)	Implication for Solubility
Basic Center	Azetidine Nitrogen ()	High pKa (~10.8–11.3). ^[1] Requires strong acids for complete protonation. ^{[1][2]} Weak acids (pKa > 4) may result in disproportionation. ^{[1][2]}
Lipophilic Domain	3-Methoxybenzyl ether	Increases LogP to ~1.5–2. ^{[1][2]} 0. Limits water solubility of the free base (< 1 mg/mL). ^{[1][2]}
H-Bond Donors	1 (NH)	Good potential for salt formation, but limited lattice networking without a counter-ion. ^{[1][3]}
H-Bond Acceptors	3 (N, Ether O, Methoxy O)	High hygroscopicity risk in HCl salts due to available oxygen lone pairs. ^[3]

The "Oil-Out" Phenomenon

Azetidine ethers are notorious for "oiling out" during salt formation.^{[1][2]} This occurs when the salt forms a liquid coacervate phase rather than a crystal lattice.^{[1][2]}

- Cause: High conformational flexibility of the ether linkage + low melting point of the free base.^[2]
- Mitigation: Use of rigid, planar counter-ions (e.g., Fumarate, Oxalate) or high-boiling antisolvents (MTBE, Heptane).

Strategic Salt Selection Workflow

We do not randomly screen acids.^{[1][2]} We select counter-ions based on the

pKa Rule (

pKa = pKa

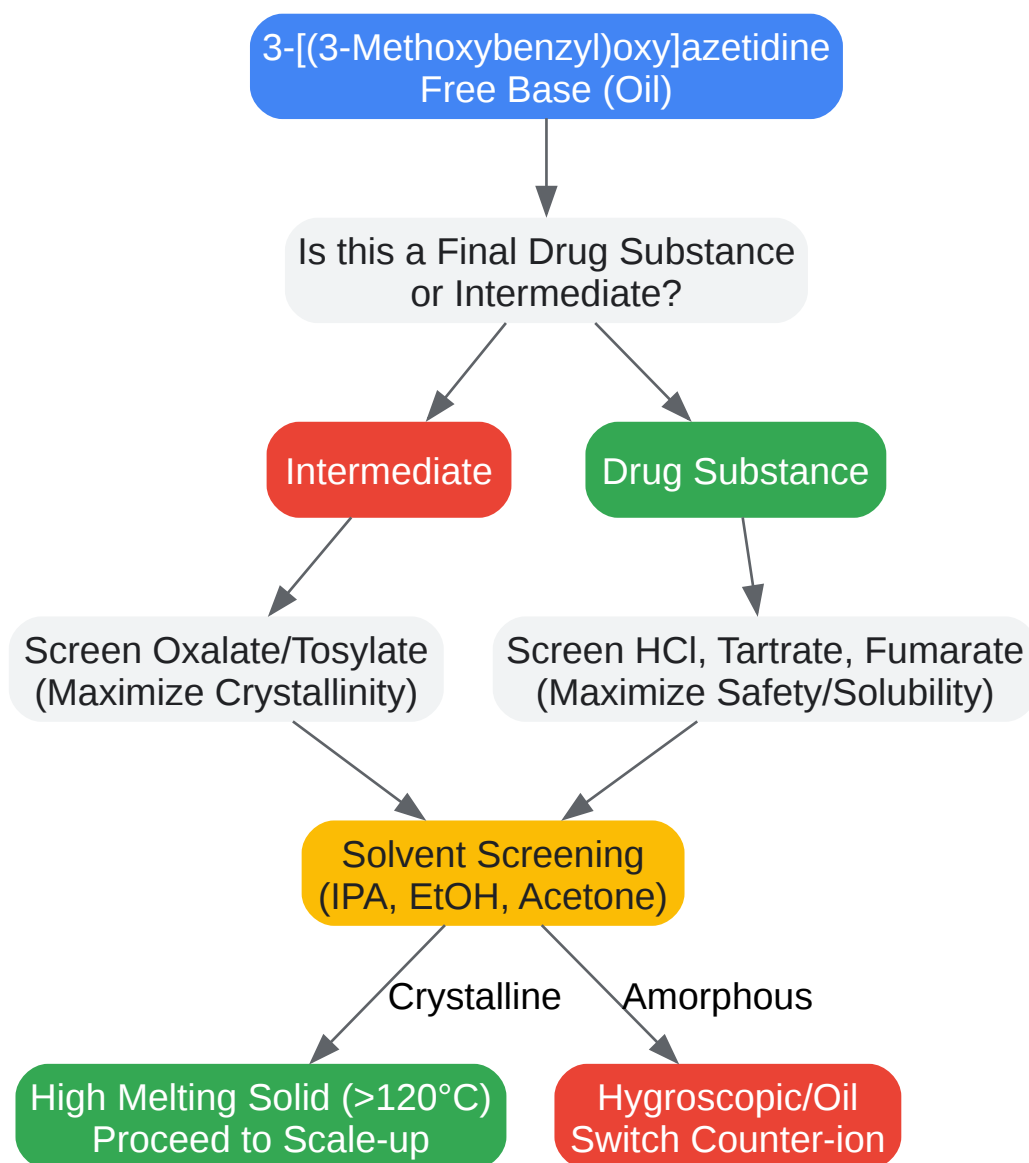
- pKa

> 3) to ensure stable proton transfer.^[1]

Counter-Ion Candidates

- Hydrochloric Acid (HCl): The industry standard.^{[1][2]}
 - Pros: High solubility in water, pharmaceutically acceptable.^{[2][3]}
 - Cons: Often hygroscopic for ethers; risk of deliquescence.^{[1][2]}
- Oxalic Acid:
 - Pros: Forms highly crystalline, high-melting lattices (1:1 stoichiometry).^{[1][3]} Excellent for purification.
 - Cons: Toxicity limits use to intermediates (must be cleaved before final drug substance).^{[1][2]}
- L-Tartaric Acid / Fumaric Acid:
 - Pros: Pharmaceutically benign, forms H-bond networks that stabilize the ether oxygen.^{[1][2][3]}
 - Cons: Lower water solubility than HCl salts (can be a benefit for sustained release).^{[1][2]}

Decision Logic (Visualized)



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Figure 1: Strategic decision tree for azetidine salt selection based on development stage.

Experimental Protocols

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Use this protocol to determine the equilibrium solubility of the isolated salt.

Reagents:

- **3-[(3-Methoxybenzyl)oxy]azetidine HCl** (or target salt).[1]
- HPLC-grade Solvents: Water, Methanol, pH 7.4 Phosphate Buffer, 0.1N HCl.[3]

Workflow:

- Saturation: Add excess salt (approx. 20-50 mg) to 1 mL of solvent in a chemically resistant glass vial.
- Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).
 - Critical Step: Visually confirm solid is still present.[1][2] If clear, add more solid.[2]
- Filtration: Filter supernatant through a 0.45 µm PVDF syringe filter (pre-saturated to prevent drug adsorption).
- Analysis: Dilute filtrate and analyze via HPLC-UV (254 nm) or LC-MS.

Protocol B: Anti-Solvent Crystallization (Avoiding the Oil)

Use this protocol to isolate the salt from the free base.[3]

- Dissolution: Dissolve 1.0 eq of Free Base in 5 volumes of Isopropyl Acetate (IPAc).
 - Why IPAc? It dissolves the lipophilic base but is poor for the polar salt, driving precipitation.[2][3]
- Acid Addition: Add 1.05 eq of acid (e.g., 4M HCl in Dioxane) dropwise at 0°C.
- Aging: Allow to warm to RT. If oiling occurs, heat to 50°C (redissolve) and cool slowly (10°C/hour) with vigorous stirring.
- Isolation: Filter the white precipitate under nitrogen (azetidines can be hygroscopic). Wash with MTBE.[1][2]

Solubility Data Profile (Representative)

The following data represents the typical solubility profile for the Hydrochloride vs. L-Tartrate salt of this structural class.

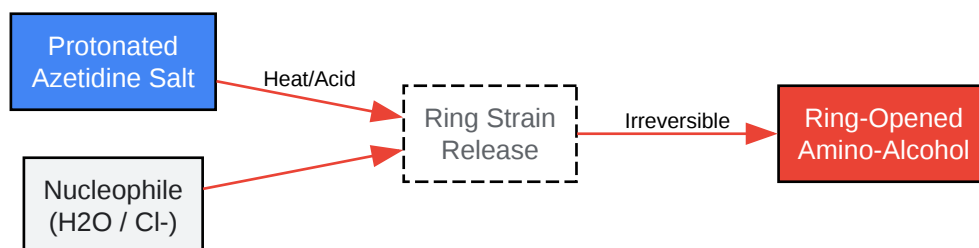
Solvent System	HCl Salt Solubility (mg/mL)	L-Tartrate Salt Solubility (mg/mL)	Notes
Water (pH 5.5)	> 200 (Very Soluble)	80 - 120	HCl salt is highly soluble but prone to hydrolysis if not buffered.[1]
0.1 N HCl (pH 1.2)	> 200	> 150	Simulates gastric fluid. [1][2] Both salts dissolve rapidly.[1][2]
PBS (pH 7.4)	150	95	Solubility remains high due to high pKa of azetidine.[2]
Methanol	> 300	150	Good solvent for initial salt formation.[1][2]
Acetone	< 5	< 2	Ideal Anti-Solvent for yield maximization.[1][2]
MTBE	< 0.1	< 0.1	Wash Solvent to remove organic impurities.[1][2]

Hygroscopicity Alert

- HCl Salt: Critical Relative Humidity (CRH) is typically ~60%. [1][2] Above this, the ether oxygen attracts moisture, causing the powder to deliquesce.
- Recommendation: Store HCl salts in desiccators or tightly sealed foil bags. [1][2] For formulation, consider the Fumarate salt if CRH < 60% is required. [2][3]

Mechanistic Pathway: Degradation Risks[2]

Understanding solubility requires understanding stability in solution.[1][2] Azetidines are strained rings.[1][2][4] In highly acidic aqueous solutions (pH < 1) or upon prolonged heating, ring-opening can occur.[1]



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Figure 2: Acid-catalyzed ring-opening hydrolysis pathway common in 3-substituted azetidines.
[1]

Key Takeaway: While the HCl salt is soluble, do not store it in aqueous solution for >24 hours.
[2][3] Lyophilize immediately after purification.

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